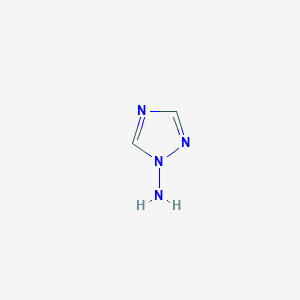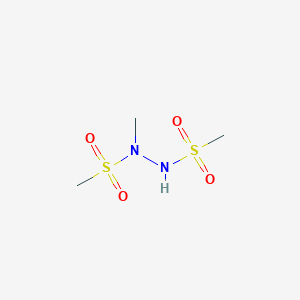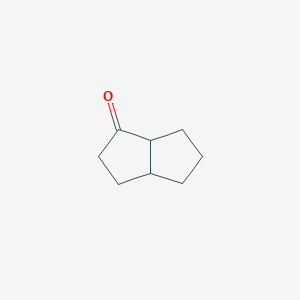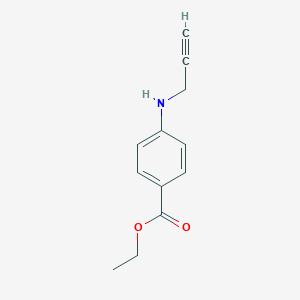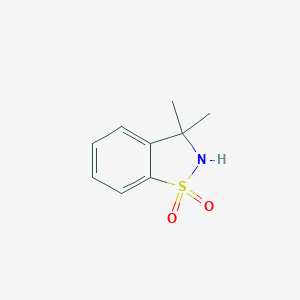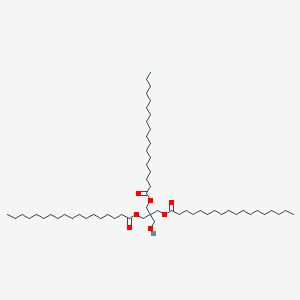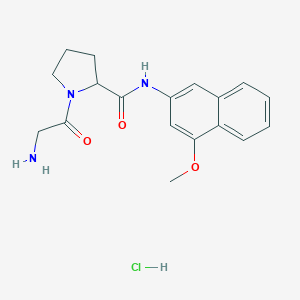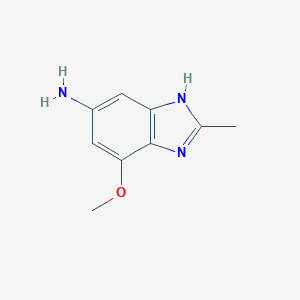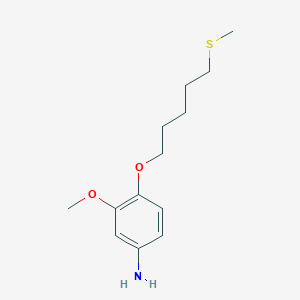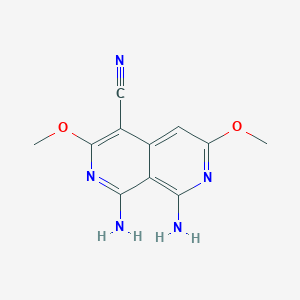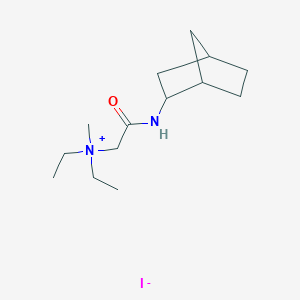
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide, also known as SR-95531, is a selective antagonist of GABAA receptors. It is widely used in scientific research to study the role of GABA in the central nervous system.
Mechanism of Action
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide binds to the GABAA receptor at the benzodiazepine site, which is located on the alpha and gamma subunits of the receptor. This binding prevents the binding of GABA to the receptor, which inhibits GABA transmission in the brain. This inhibition leads to an increase in neuronal excitability and can result in convulsions.
Biochemical and Physiological Effects:
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to produce convulsions in animal models, indicating that it increases neuronal excitability. It has also been shown to block the sedative and hypnotic effects of benzodiazepines, indicating that it inhibits GABA transmission in the brain. In addition, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to block the anticonvulsant effects of certain drugs, indicating that it may have clinical applications in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
The main advantage of endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is its selectivity for GABAA receptors, which allows researchers to study the effects of inhibiting GABA transmission in the brain. However, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a long period of time. In addition, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide can produce convulsions at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide. One area of interest is the role of GABA transmission in the development of epilepsy. endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to block the anticonvulsant effects of certain drugs, indicating that it may have clinical applications in the treatment of epilepsy. Another area of interest is the development of more selective GABAA receptor antagonists, which could provide more precise control over GABA transmission in the brain. Finally, the use of endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide in combination with other drugs could provide insights into the complex interactions between GABA and other neurotransmitters in the brain.
Synthesis Methods
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide can be synthesized by reacting 2-norbornanone with diethylamine to form the corresponding imine, which is then reduced with lithium aluminum hydride to give the amine. The amine is then reacted with methyl isocyanate to form the carbamate, which is quaternized with methyl iodide to give the final product.
Scientific Research Applications
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is used in scientific research to study the role of GABAA receptors in the central nervous system. GABA is the major inhibitory neurotransmitter in the brain, and GABAA receptors are the primary targets of many drugs, including benzodiazepines and barbiturates. endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is a selective antagonist of GABAA receptors, which allows researchers to study the effects of inhibiting GABA transmission in the brain.
properties
CAS RN |
102571-19-7 |
|---|---|
Product Name |
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide |
Molecular Formula |
C14H27IN2O |
Molecular Weight |
366.28 g/mol |
IUPAC Name |
[2-(2-bicyclo[2.2.1]heptanylamino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H26N2O.HI/c1-4-16(3,5-2)10-14(17)15-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
InChI Key |
JFURANXNHQCXIK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1CC2CCC1C2.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1CC2CCC1C2.[I-] |
synonyms |
diethyl-methyl-(norbornan-2-ylcarbamoylmethyl)azanium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



